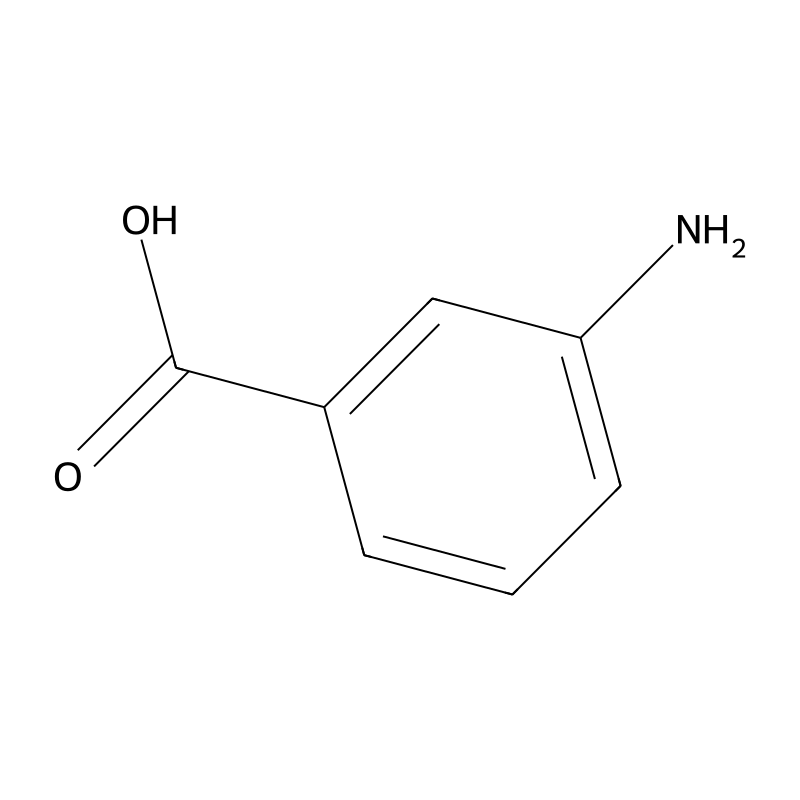

3-Aminobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

>20.6 [ug/mL]

Synonyms

Canonical SMILES

- Inhibitor development: 3-ABA has been explored as a potential inhibitor for various enzymes, including poly(ADP-ribose) polymerase (PARP) []. PARP inhibitors are being studied for their potential in treating cancer and other diseases [].

Studies on Absorption and Metabolism

Research has been conducted to understand the absorption and metabolic characteristics of 3-ABA in various organisms. For instance, studies in rats have compared the absorption and metabolism of 3-ABA with its isomer, m-aminobenzoic acid []. These studies aim to improve our understanding of the potential bioavailability and biological effects of 3-ABA.

3-Aminobenzoic acid, also known as meta-aminobenzoic acid, is an organic compound with the molecular formula . It features a benzene ring with an amino group () and a carboxylic acid group () positioned at the meta position relative to each other. This compound is typically a white solid, although commercial samples may exhibit color variations. It is only slightly soluble in water but dissolves well in organic solvents such as acetone, hot alcohol, and ether .

- Reduction: It can be synthesized from 3-nitrobenzoic acid through reduction processes.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with acyl chlorides to form amides.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases .

3-Aminobenzoic acid exhibits various biological activities. It is known to play a role in the synthesis of folic acid derivatives and has been studied for its potential effects on skin health, particularly in the context of sunscreen formulations. Additionally, it has shown higher reactivity with carbohydrates compared to other aminobenzoic acids, which may influence its biological interactions .

The primary method for synthesizing 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid using reducing agents such as hydrogen gas in the presence of a catalyst. Other methods include:

- Direct Amination: Reacting benzoic acid derivatives with ammonia or amines under specific conditions.

- Chemical Transformations: Employing various

3-Aminobenzoic acid has several applications across different fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs and biologically active compounds.

- Dyes and Pigments: Employed in the production of dyes due to its ability to form colored complexes.

- Cosmetics: Incorporated into formulations for its potential skin benefits and as a UV filter .

Research indicates that 3-aminobenzoic acid interacts with various biological molecules, particularly proteins and carbohydrates. Its reactivity can lead to the formation of derivatives that may exhibit enhanced biological properties. Studies have also explored its interactions in drug formulations, particularly concerning absorption and efficacy when used in topical applications .

Several compounds are structurally similar to 3-aminobenzoic acid, each possessing unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group at para position | More commonly used in sunscreen formulations |

| 2-Aminobenzoic Acid | Amino group at ortho position | Exhibits different solubility characteristics |

| Anthranilic Acid | Contains an amino group and a carboxylic acid | Known for its role in the synthesis of indigo dye |

| Aminomethylbenzoic Acid | Contains an additional methyl group | Used in specific pharmaceutical applications |

3-Aminobenzoic acid is unique due to its specific reactivity patterns and applications in both pharmaceuticals and cosmetics, distinguishing it from other aminobenzoic acids .

3-Aminobenzoic acid (3-ABA), first synthesized in the late 19th century, emerged as a structural analog of anthranilic acid (2-aminobenzoic acid) and para-aminobenzoic acid (PABA). Early studies focused on its role as a precursor in azo dye synthesis, leveraging its amino and carboxylic acid functional groups for coupling reactions. By the mid-20th century, its pharmaceutical potential was recognized, particularly in synthesizing sulfonamide antibiotics and contrast agents for medical imaging. The reduction of 3-nitrobenzoic acid remained the primary synthetic route, though yields were modest (~60%) due to side reactions.

The late 20th century saw advancements in microbial biosynthesis. A landmark 2016 study engineered Escherichia coli to produce 3-ABA de novo from glucose, achieving initial titers of 1.5 mg/L through heterologous pathway expression. Subsequent co-culture systems further optimized production, yielding 48 mg/L by modularizing upstream and downstream metabolic steps. These innovations marked a shift toward sustainable bioproduction, reducing reliance on petrochemical feedstocks.

Contemporary Scientific Significance

Today, 3-ABA is pivotal in organic synthesis, material science, and drug discovery. Its dual functional groups enable diverse derivatization:

- Peptide synthesis: Boc-protected 3-ABA (Boc-3-ABA) serves as a building block, enhancing selectivity in solid-phase peptide synthesis.

- Polymer chemistry: Functionalized polymers incorporating 3-ABA exhibit tailored hydrophobicity and drug-loading capacities for controlled-release formulations.

- Analytical chemistry: 3-ABA derivatives improve chromatographic detection limits for amino acids and phenolic compounds.

Recent proteomic studies reveal its role in microbial metabolism. Comamonas sp. QT12 degrades 3-ABA via a mab gene cluster, with knockout experiments confirming orf7 and orf9 as non-essential but rate-limiting genes. This discovery has implications for bioremediation of aniline-contaminated environments.

Reduction of 3-Nitrobenzoic Acid

The classical synthesis of 3AB involves the reduction of 3-nitrobenzoic acid, a reaction typically mediated by catalytic hydrogenation or chemical reductants. This method relies on the selective conversion of the nitro group to an amine while preserving the carboxylic acid functionality. Traditional approaches employ palladium or platinum catalysts under hydrogen gas, achieving moderate yields under high-pressure conditions [1]. Recent innovations have explored transition metal catalysts, such as cobalt-based nanoparticles, which enable hydrogenation at lower pressures (5–10 bar) while maintaining selectivity [5]. For instance, cobalt-terephthalic acid MOF-derived catalysts have demonstrated 85–90% conversion efficiency in gram-scale reductions, highlighting their potential for industrial scalability [5]. Challenges persist in minimizing decarboxylation side reactions, which are mitigated by optimizing reaction pH (6.5–7.5) and temperature (80–100°C) [1] [5].

Microbial Biosynthetic Pathways

Microbial biosynthesis has emerged as a sustainable alternative to chemical synthesis. By reconstituting the 3AB pathway in Escherichia coli, researchers achieved de novo production from glucose via the shikimate pathway [2] [9]. Key enzymes include:

- 3-Dehydroshikimate dehydratase: Converts 3-dehydroshikimate to protocatechuic acid.

- Meta-cleavage dioxygenase: Catalyzes ring cleavage to form 2-hydroxy-4-carboxyomuconate.

- Aminotransferase: Introduces the amino group to yield 3AB [2] [9].

Initial mono-culture systems produced only 1.5 mg/L of 3AB due to metabolic bottlenecks in heterologous enzyme expression [2]. Strain engineering focused on upregulating NADPH supply and downregulating competitive pathways improved titers to 5.2 mg/L [9].

Co-Culture Engineering for De Novo Production

Co-culture systems partition biosynthetic modules between specialized microbial strains to reduce metabolic burden. In one paradigm, an upstream E. coli strain converts glucose to the intermediate 2-hydroxy-4-carboxyomuconate, while downstream strains perform amination [3] [9]. By screening 12 downstream strain variants, researchers identified a hyperproductive lineage that increased 3AB yields 15-fold (22.5 mg/L) [3]. Further optimization via dynamic pathway regulation and nutrient feeding boosted titers to 48 mg/L, marking the highest reported yield in microbial systems [2] [9]. This modular approach enables rapid strain optimization without re-engineering entire pathways.

Optimization of Synthesis Parameters

Critical parameters influencing 3AB synthesis include:

- Temperature: Microbial systems perform optimally at 30–37°C, while chemical reductions require 80–120°C [1] [5].

- pH: Neutral conditions (pH 7.0) favor microbial amination, whereas acidic environments (pH 4–5) improve nitro group reduction kinetics [1] [9].

- Substrate concentration: Glucose concentrations above 20 g/L inhibit microbial growth, necessitating fed-batch strategies [9].

A comparative analysis of synthesis methods is provided below:

| Parameter | Chemical Reduction | Microbial Biosynthesis |

|---|---|---|

| Yield | 70–85% | 48 mg/L |

| Reaction Time | 4–6 hours | 72–96 hours |

| Temperature | 80–100°C | 30–37°C |

| Environmental Impact | High (solvent waste) | Low (aqueous media) |

Green Chemistry Approaches

Sustainable synthesis strategies emphasize catalyst recyclability and solvent reduction. Magnetic Fe₃O₄/SiO₂-DSBA nanoparticles enable nitro group reductions with 89% yield while permitting catalyst recovery via external magnets [4]. Transfer hydrogenation using formic acid as a hydrogen source eliminates pressurized H₂, reducing explosion risks [6]. Pd/ZrP catalysts achieve 92% selectivity for nitro-to-amine conversions in water-ethanol mixtures, aligning with green chemistry principles [6].

Crystallization Techniques and Polymorphism

Spherical Crystal Formation

Spherical 3AB crystals are synthesized via antisolvent crystallization in methanol-water systems. Key steps include:

- Dissolving crude 3AB in methanol at 50°C.

- Adding water (1:3 v/v) under agitation (400 rpm).

- Cooling to 10°C to induce nucleation [7].

This method produces uniform spherical particles (50–100 μm) with enhanced flowability, ideal for pharmaceutical formulations [7].

Crystal Form Stability Enhancement

3AB exhibits five polymorphs, with Form III (monoclinic, P2₁/c) being the most thermodynamically stable. Metastable Form I (orthorhombic, Pbca) transitions to Form III above 40°C [7] [8]. Stabilization strategies include:

- Additive screening: Polyvinylpyrrolidone (PVP) suppresses Form I nucleation.

- Seeding: Introducing Form III seeds during crystallization directs polymorphic outcome [7].

Influence of Processing Parameters on Crystal Morphology

- Stirring speed: Aggregation increases at <300 rpm, yielding irregular particles. High shear (>500 rpm) fragments crystals, reducing median size to 20 μm [7].

- Solvent composition: Methanol-rich systems (≥70%) favor needle-like crystals, while water promotes isotropic growth [7].

- Cooling rate: Rapid cooling (5°C/min) generates smaller, monodisperse crystals versus slow cooling (1°C/min) [7].

Physical Description

XLogP3

LogP

0.65

Melting Point

173°C

UNII

Related CAS

GHS Hazard Statements

H302 (19.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

87980-11-8

99-05-8

Wikipedia

General Manufacturing Information

Dates

Functional Characterization of 3-Aminobenzoic Acid Adenylation Enzyme PctU and UDP-N-Acetyl-d-Glucosamine: 3-Aminobenzoyl-ACP Glycosyltransferase PctL in Pactamycin Biosynthesis

Fumitaka Kudo, Jiahao Zhang, Shusuke Sato, Akane Hirayama, Tadashi EguchiPMID: 31059166 DOI: 10.1002/cbic.201900239

Abstract

Pactamycin is an antibiotic produced by Streptomyces pactum with antitumor and antimalarial properties. Pactamycin has a unique aminocyclitol core that is decorated with 3-aminoacetophenone, 6-methylsaliciate, and an N,N-dimethylcarbamoyl group. Herein, we show that the adenylation enzyme PctU activates 3-aminobenzoic acid (3ABA) with adenosine triphosphate and ligates it to the holo form of the discrete acyl carrier protein PctK to yield 3ABA-PctK. Then, 3ABA-PctK is N-glycosylated with uridine diphosphate-N-acetyl-d-glucosamine (UDP-GlcNAc) by the glycosyltransferase PctL to yield GlcNAc-3ABA-PctK. Because 3ABA is known to be a precursor of the 3-aminoacetophenone moiety, PctU appears to be a gatekeeper that selects the appropriate 3-aminobenzoate starter unit. Overall, we propose that acyl carrier protein-bound glycosylated 3ABA derivatives are biosynthetic intermediates of pactamycin biosynthesis.A preliminary study on quinazolinylaminobenzoyl monopeptide esters as effective Gram-positive bacteriostatic agents

Nikil Purushotham, Boja Poojary, Vaishali Rai, Sowmya Padejjar VasanthaPMID: 30887814 DOI: 10.4155/fmc-2018-0275

Abstract

To investigate a novel series of quinazoline monopeptide esters for the in vitro antibacterial activity.The compounds were synthesized via one-pot Dimroth rearrangement of suitable formamidine intermediates with 3-aminobenzoic acid, followed by coupling the resulting acids with amino acid esters and screening for their antibacterial activity by broth dilution method. The compounds 5a, 5b, 5c, 5g, 5i and 5j showed promising activity against the Gram-positive bacteria, 5c and 5g being the most potent against Enterococcus faecalis and Staphylococcus aureus, respectively, with a minimal inhibitory concentration of 0.51 μM. The percentage hemolysis of the compounds ranged from 2.79 to 12.92 at a concentration of 100 μg/ml. The molecular docking studies revealed their GlmU inhibitory action.

The compounds 5a and 5g emerged as antibacterial hits.

Sensitive amperometric biosensors for detection of glucose and cholesterol using a platinum/reduced graphene oxide/poly(3-aminobenzoic acid) film-modified screen-printed carbon electrode

Sopit Phetsang, Jaroon Jakmunee, Pitchaya Mungkornasawakul, Rawiwan Laocharoensuk, Kontad OunnunkadPMID: 30818262 DOI: 10.1016/j.bioelechem.2019.01.008

Abstract

A facile one-step electrochemical synthesis of a platinum/reduced graphene oxide/poly(3-aminobenzoic acid) (Pt/rGO/P3ABA) nanocomposite film on a screen-printed carbon electrode (SPCE) and its application in the development of sensitive amperometric biosensors was successfully demonstrated herein. The electropolymerization of P3ABA together with co-electrodeposition of rGO and Pt was conducted by cyclic voltammetry, as was the GO reduction to rGO. A Pt/rGO/P3ABA-modified SPCE exhibited excellent electrocatalytic oxidation towards hydrogen peroxide (HO

) and can be employed as an electrochemical platform for the immobilization of glucose oxidase (GOx) and cholesterol oxidase (ChOx) to fabricate glucose and cholesterol biosensors, respectively. Under the optimized conditions at a working potential of +0.50 V, the proposed biosensors revealed excellent linear responses to glucose and cholesterol in the concentration ranges of 0.25-6.00 mM and 0.25-4.00 mM, respectively, with high sensitivities of 22.01 and 15.94 μA mM

cm

and low detection limits (LODs) of 44.3 and 40.5 μM. Additionally, the Michaelis-Menten constant (K

) of GOx was 3.54 mM, while the K

of ChOx was 3.82 mM. Both biosensors displayed a good anti-interference ability and clearly exhibited acceptable recoveries for the detection of glucose and cholesterol in a human serum sample (98.2-104.1%).

Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli

Haoran Zhang, Gregory StephanopoulosPMID: 27168529 DOI: 10.1002/biot.201600013

Abstract

3-amino-benzoic acid (3AB) is an important building block molecule for production of a wide range of important compounds such as natural products with various biological activities. In the present study, we established a microbial biosynthetic system for de novo 3AB production from the simple substrate glucose. First, the active 3AB biosynthetic pathway was reconstituted in the bacterium Escherichia coli, which resulted in the production of 1.5 mg/L 3AB. In an effort to improve the production, an E. coli-E. coli co-culture system was engineered to modularize the biosynthetic pathway between an upstream strain and an downstream strain. Specifically, the upstream biosynthetic module was contained in a fixed E. coli strain, whereas a series of E. coli strains were engineered to accommodate the downstream biosynthetic module and screened for optimal production performance. The best co-culture system was found to improve 3AB production by 15 fold, compared to the mono-culture approach. Further engineering of the co-culture system resulted in biosynthesis of 48 mg/L 3AB. Our results demonstrate co-culture engineering can be a powerful new approach in the broad field of metabolic engineering.Mechanism-Based Trapping of the Quinonoid Intermediate by Using the K276R Mutant of PLP-Dependent 3-Aminobenzoate Synthase PctV in the Biosynthesis of Pactamycin

Akane Hirayama, Akimasa Miyanaga, Fumitaka Kudo, Tadashi EguchiPMID: 26426567 DOI: 10.1002/cbic.201500426

Abstract

Mutational analysis of the pyridoxal 5'-phosphate (PLP)-dependent enzyme PctV was carried out to elucidate the multi-step reaction mechanism for the formation of 3-aminobenzoate (3-ABA) from 3-dehydroshikimate (3-DSA). Introduction of mutation K276R led to the accumulation of a quinonoid intermediate with an absorption maximum at 580 nm after the reaction of pyridoxamine 5'-phosphate (PMP) with 3-DSA. The chemical structure of this intermediate was supported by X-ray crystallographic analysis of the complex formed between the K276R mutant and the quinonoid intermediate. These results clearly show that a quinonoid intermediate is involved in the formation of 3-ABA. They also indicate that Lys276 (in the active site of PctV) plays multiple roles, including acid/base catalysis during the dehydration reaction of the quinonoid intermediate.Plasma ionization source for atmospheric pressure mass spectrometry imaging using near-field optical laser ablation

Maryia M Nudnova, Jérôme Sigg, Pascal Wallimann, Renato ZenobiPMID: 25517927 DOI: 10.1021/ac504039w

Abstract

Mass spectrometry imaging (MSI) at ambient pressures with submicrometer resolution is challenging, due to the very low amount of material available for mass spectrometric analysis. In this work, we present the development and characterization of a method for MSI based on pulsed laser ablation via a scanning near-field optical microscopy (SNOM) aperture tip. SNOM allows laser ablation of material from surfaces with submicrometer spatial resolution, which can be ionized for further chemical analysis with MS. Efficient ionization is realized here with a custom-built capillary plasma ionization source. We show the applicability of this setup for mass spectrometric analysis of three common MALDI matrices, α-4-hydroxycyanocinnamic acid, 3-aminobenzoic acid, and 2,5-dihydroxybenzoic acid. Although the ultimate goal has been to optimize sensitivity for detecting material ablated from submicrometer diameter craters, the effective lateral resolution is currently limited by the sensitivity of the MS detection system. In our case, the sensitivity of the MS was about 1 fmol, which allowed us to achieve a spatial resolution of 2 μm. We also characterize the analytical figures of merit of our method. In particular, we demonstrate good reproducibility, a repetition rate in the range of only a few seconds, and we determined the amount of substance required to achieve optimal resolution and sensitivity. Moreover, the sample topography is available from SNOM scans, a parameter that is missing in common MSI methods.Synthesis and structure-activity relationship study of chemical probes as hypoxia induced factor-1α/malate dehydrogenase 2 inhibitors

Ravi Naik, Misun Won, Hyun Seung Ban, Deepak Bhattarai, Xuezhen Xu, Yumi Eo, Ye Seul Hong, Sarbjit Singh, Yongseok Choi, Hee-Chul Ahn, Kyeong LeePMID: 25356789 DOI: 10.1021/jm501241g

Abstract

A structure-activity relationship study of hypoxia inducible factor-1α inhibitor 3-aminobenzoic acid-based chemical probes, which were previously identified to bind to mitochondrial malate dehydrogenase 2, was performed to provide a better understanding of the pharmacological effects of LW6 and its relation to hypoxia inducible factor-1α (HIF-1α) and malate dehydrogenase 2 (MDH2). A variety of multifunctional probes including the benzophenone or the trifluoromethyl diazirine for photoaffinity labeling and click reaction were prepared and evaluated for their biological activity using a cell-based HRE-luciferase assay as well as a MDH2 assay in human colorectal cancer HCT116 cells. Among them, the diazirine probe 4a showed strong inhibitory activity against both HIF-1α and MDH2. Significantly, the inhibitory effect of the probes on HIF-1α activity was consistent with that of the MDH2 enzyme assay, which was further confirmed by the effect on in vitro binding activity to recombinant human MDH2, oxygen consumption, ATP production, and AMP activated protein kinase (AMPK) activation. Competitive binding modes of LW6 and probe 4a to MDH2 were also demonstrated.A single PLP-dependent enzyme PctV catalyzes the transformation of 3-dehydroshikimate into 3-aminobenzoate in the biosynthesis of pactamycin

Akane Hirayama, Tadashi Eguchi, Fumitaka KudoPMID: 23744829 DOI: 10.1002/cbic.201300153

Abstract

Natural amino donation: A PLP-dependent aminotransferase PctV, encoded in the pactamycin biosynthetic gene cluster, was found to catalyze the formation of 3-aminobenzoate from 3-dehydroshikimate with L-glutamate as the amino donor. The PctV reaction comprises a transamination and two dehydration reactions. This is the first report of a simple 3-ABA synthase in nature.Facile synthesis of PSMA-g-3ABA/MWCNTs nanocomposite as a substrate for hemoglobin immobilization: application to catalysis of H(2)O(2)

Mehdi Baghayeri, Ehsan Nazarzadeh Zare, Reza HasanzadehPMID: 24863218 DOI: 10.1016/j.msec.2014.03.012

Abstract

The new nanocomposite films based on poly(styrene-alternative-maleic anhydride) grafted to 3-aminobenzoic acid (PSMA-g-3ABA) and multi-walled carbon nanotubes (MWCNTs) were applied to immobilize hemoglobin (Hb) for biosensor fabrication (PSMA-g-3ABA/MWCNTs). Electrochemical impedance spectroscopy was used to confirm the adsorption of Hb onto the surface of PSMA-g-3ABA/MWCNTs. The immobilized Hb maintains its bioactivities and displays an excellent electrochemical behavior. The biosensor was used to catalyze the reduction of hydrogen peroxide. The electrocatalytic response showed a linear dependence on the H2O2 concentration ranging widely from 1.0×10(-6)M to 5.0×10(-4)M with a detection limit of 3.2×10(-7)M. The apparent Michaelis-Menten constant of Hb on the modified electrode was estimated to be 0.22mM. The proposed method opens a way to develop biosensors by using nanostructured materials with low electrical conductivity.Active ion transporters from readily accessible acyclic octapeptides containing 3-aminobenzoic acid and alanine

Bahiru P Benke, Nandita MadhavanPMID: 23851602 DOI: 10.1039/c3cc44224a